molecular formula C12H10N4O2 B1374031 ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate CAS No. 1284001-05-3

ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No. B1374031
CAS RN: 1284001-05-3
M. Wt: 242.23 g/mol
InChI Key: QFHMMMKLPOPXAK-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, reactivity with other compounds, and stability .

Scientific Research Applications

Chemical Synthesis and Green Chemistry

The synthesis of 1,2,4-triazole derivatives, including ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate, has attracted interest due to the need for more efficient, sustainable, and green chemical processes. Advances in this area emphasize the importance of finding new, eco-friendly methods for preparing these compounds, considering energy savings and environmental impact. The preparation of these derivatives is crucial for developing new drugs and materials with minimized ecological footprints (Ferreira et al., 2013).

Biological Activities and Pharmaceutical Applications

1,2,4-Triazole derivatives showcase a wide range of biological activities, making them prime candidates for pharmaceutical development. They have been explored for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This versatility stems from the triazole ring's ability to interact with various biological targets, offering pathways to new therapeutic agents (Ohloblina, 2022). The exploration of ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate within this context could reveal novel drug candidates or functional materials.

Anticancer Research

Research into 1,2,4-triazole derivatives has also included their potential as anticancer agents. These compounds' ability to inhibit growth in various cancer cell lines, alongside their potential for integration into hybrid molecules for targeted therapies, presents a promising area of study. This research aims to overcome drug resistance and reduce side effects associated with current cancer treatments, suggesting that derivatives like ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate could contribute to the development of new anticancer drugs (Xu, Zhao, & Liu, 2019).

Environmental and Material Sciences

In the field of material science, 1,2,4-triazole derivatives have been utilized in creating advanced materials, including polymers and scintillators, due to their stable chemical structures and versatile functional properties. These applications extend from electronic materials to sensors and beyond, indicating a broad utility range that could include ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate (Salimgareeva & Kolesov, 2005).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes looking at safety data sheets and results from toxicology studies .

Future Directions

This involves predicting or proposing future research directions. It could include potential applications of the compound, further studies needed to understand its properties, or new synthetic routes .

properties

IUPAC Name

ethyl 3-(3-cyanophenyl)-1H-1,2,4-triazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-2-18-12(17)11-14-10(15-16-11)9-5-3-4-8(6-9)7-13/h3-6H,2H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHMMMKLPOPXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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